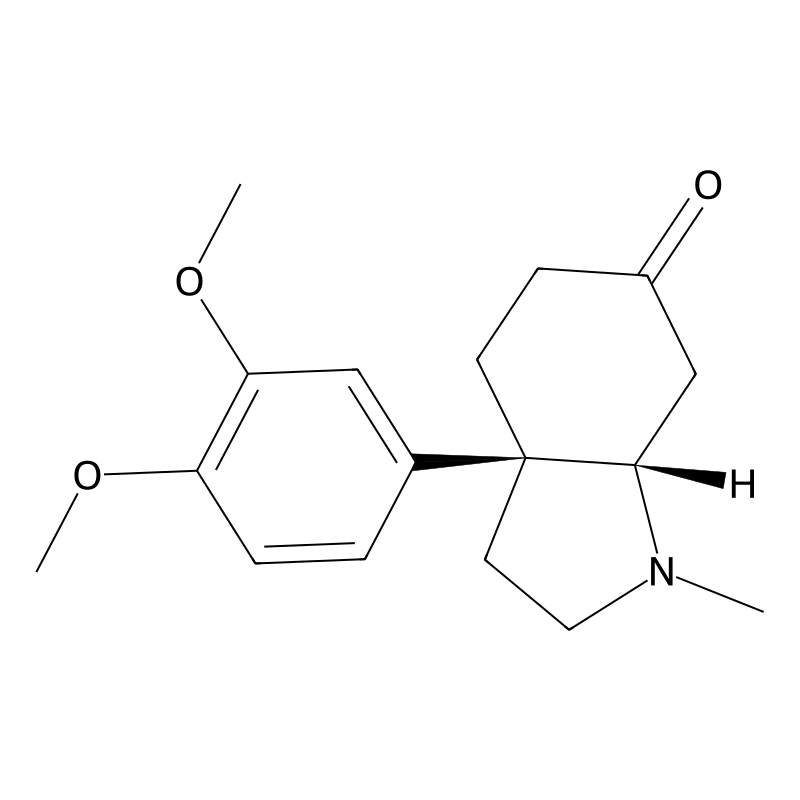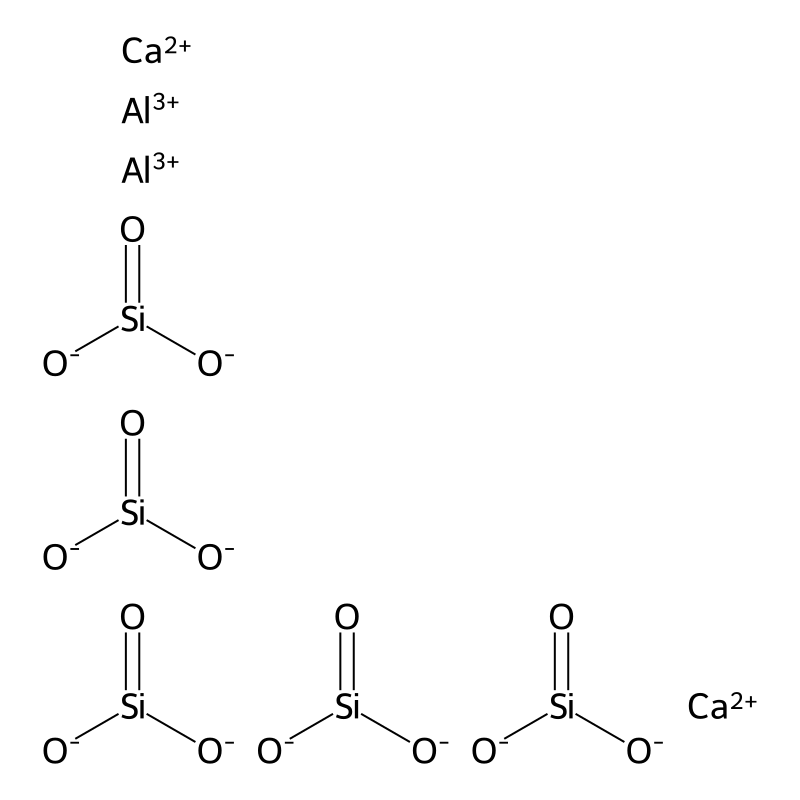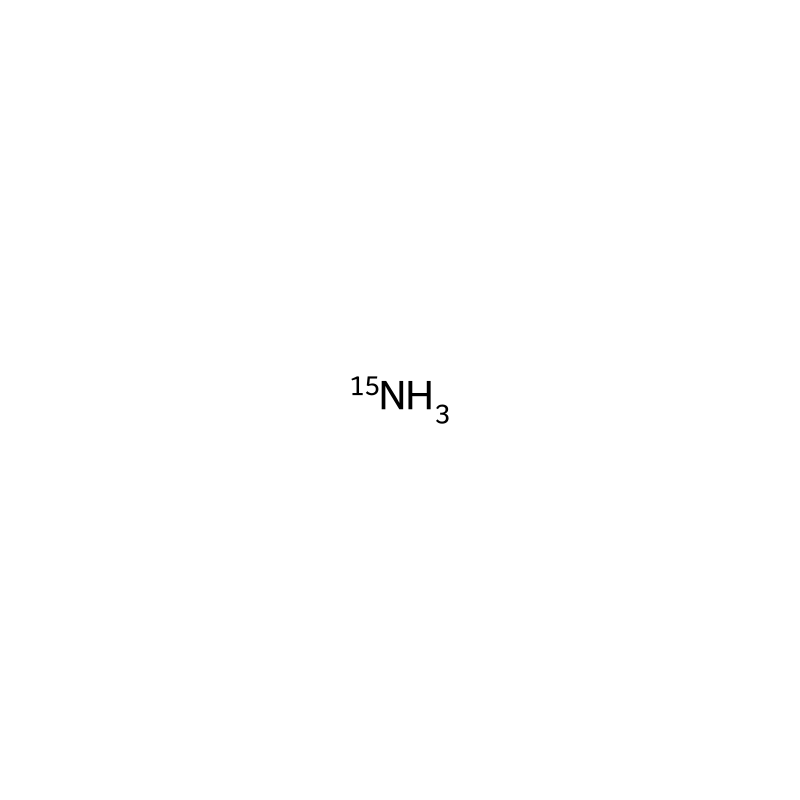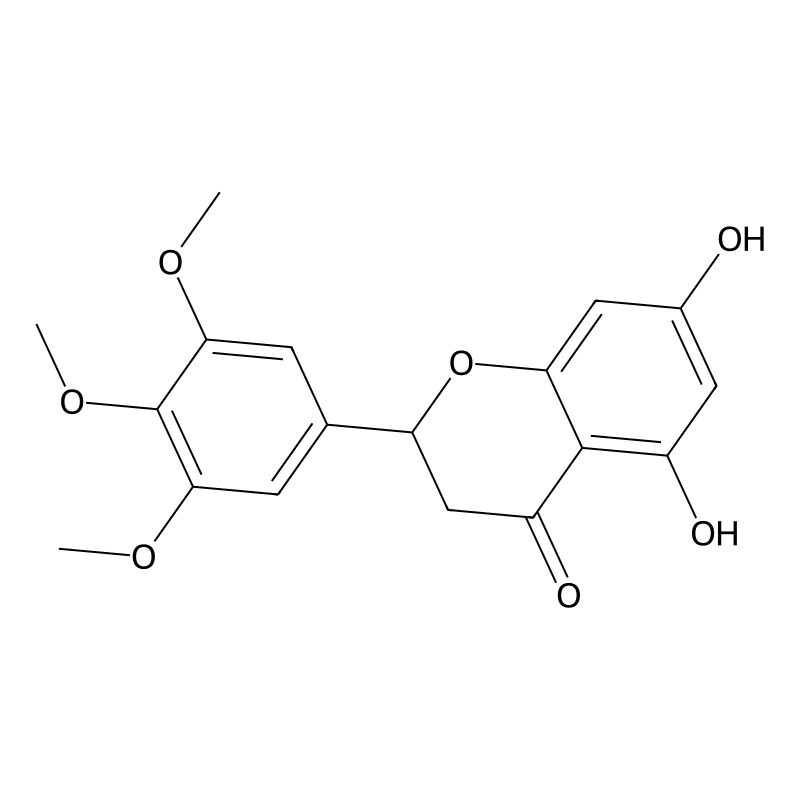3,5-Diaminobenzoic acid dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,5-Diaminobenzoic acid dihydrochloride is a chemical compound with the molecular formula C₇H₈N₂O₂·2HCl and a molecular weight of approximately 225.07 g/mol. It is characterized by the presence of two amino groups (-NH₂) located at the 3 and 5 positions of the benzene ring, which is further substituted with a carboxylic acid group (-COOH). This compound is primarily encountered as a dihydrochloride salt, enhancing its solubility in water and making it suitable for various laboratory applications. It appears as white to off-white crystalline powder and has a melting point of around 200 °C .
Enzyme Inhibition:
3,5-Diaminobenzoic acid dihydrochloride has been studied for its ability to inhibit specific enzymes. One well-documented example is its inhibition of peroxidase, an enzyme found in plants, animals, and microorganisms that plays a role in various biological processes, including wound healing and defense against pathogens. Studies have shown that 3,5-diaminobenzoic acid dihydrochloride can effectively inhibit peroxidase activity, making it a potential tool for studying enzyme function and exploring its applications in areas like targeted drug delivery or plant disease control [].
Hydrogen Peroxide Scavenging:
3,5-Diaminobenzoic acid dihydrochloride has also been investigated for its potential to scavenge hydrogen peroxide, a reactive oxygen species (ROS) that can contribute to cellular damage and various diseases. Studies suggest that this compound can effectively scavenge hydrogen peroxide, potentially offering protective effects against oxidative stress in cells []. This property is being explored in the context of developing therapeutic strategies for conditions associated with oxidative stress, such as neurodegenerative diseases and aging.
Other Potential Applications:
While the research is still ongoing, 3,5-diaminobenzoic acid dihydrochloride is being investigated for its potential applications in other areas of scientific research. These include:
- Antimicrobial activity: Some studies have shown that this compound may exhibit antimicrobial activity against certain bacteria and fungi [].
- Anticancer properties: Preliminary research suggests that 3,5-diaminobenzoic acid dihydrochloride may have antitumor effects, although further investigation is needed [].
- Acylation Reactions: The amino groups can undergo acylation, forming amides when reacted with acyl chlorides or anhydrides.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Diazotization: Under acidic conditions, it can be diazotized to form diazonium salts, which are useful intermediates in organic synthesis.
- Reduction: The nitro groups (if present in derivatives) can be reduced to amines using reducing agents like lithium aluminum hydride.
These reactions highlight the versatility of 3,5-diaminobenzoic acid dihydrochloride in synthetic organic chemistry.
3,5-Diaminobenzoic acid dihydrochloride exhibits several biological activities that make it significant in biochemical research:
- Antimicrobial Properties: Research indicates that this compound has potential antimicrobial activity against various bacterial strains.
- Role in Proteomics: It is utilized as a biochemical reagent in proteomics for labeling and studying proteins due to its ability to form stable conjugates with amino acids.
- Inhibition of Enzymatic Activity: Some studies suggest that it may inhibit specific enzymes, although the exact mechanisms and targets require further investigation .
The synthesis of 3,5-diaminobenzoic acid dihydrochloride typically involves several steps:
- Nitration of Benzoic Acid: Starting from benzoic acid, nitration can be performed to introduce nitro groups at the desired positions.
- Reduction of Nitro Groups: The nitro groups are then reduced to amino groups using reducing agents such as iron filings or tin chloride in hydrochloric acid.
- Formation of Dihydrochloride Salt: The resulting amine can be treated with hydrochloric acid to form the dihydrochloride salt .
Alternative methods may involve direct amination of substituted benzoic acids or other synthetic routes depending on available reagents.
3,5-Diaminobenzoic acid dihydrochloride has several applications across various fields:
- Biochemical Research: Used extensively in laboratories for protein labeling and enzyme inhibition studies.
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Dyes and Pigments: Employed in dye manufacturing due to its ability to form colored complexes with metals.
- Analytical Chemistry: Utilized as a reagent in chromatographic techniques for analyzing biological samples .
Studies on the interactions of 3,5-diaminobenzoic acid dihydrochloride often focus on its binding affinity with proteins and enzymes. For example:
- Protein Binding Studies: Investigations reveal that it can bind to specific protein sites, influencing their activity and stability.
- Enzyme Inhibition Assays: It has been tested for its inhibitory effects on various enzymes, providing insights into its potential therapeutic uses.
These interaction studies are crucial for understanding its biological mechanisms and potential applications in drug design .
Several compounds share structural similarities with 3,5-diaminobenzoic acid dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Diaminobenzoic Acid Dihydrochloride | C₇H₈N₂O₂·2HCl | Substituents at different positions on the ring |
| 4-Aminobenzoic Acid Dihydrochloride | C₇H₈N₂O₂·2HCl | Only one amino group; used as a local anesthetic |
| 3-Aminobenzoic Acid Dihydrochloride | C₇H₈N₂O₂·2HCl | Similar structure but different position of amino group |
The uniqueness of 3,5-diaminobenzoic acid dihydrochloride lies in its specific arrangement of amino groups, which enhances its reactivity and biological activity compared to other similar compounds. This distinct positioning allows for diverse applications in biochemical research and organic synthesis .








